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molecular formula C7H13Cl2N3 B8735209 2-Amino-5-aminomethyl-6-methyl-pyridein dihydrochloride

2-Amino-5-aminomethyl-6-methyl-pyridein dihydrochloride

Cat. No. B8735209
M. Wt: 210.10 g/mol
InChI Key: RSBHEBHLTBJQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05866573

Procedure details

A mixture of 2-amino-5-cyano-6-methylpyridine (4.0 g, 30.0 mmol) and 10% Pd/C (3.08 g) in ethanol (80 mL), methanol (30 mL), concentrated HCl (6 mL) and water (10 mL) was shaken on a Parr apparatus at 60 psi for 25 h. The reaction was filtered through celite, rinsing with 1:1 ethanol/methanol and was evaporated in vacuo to a solid, which was triturated with 5:1 ethyl acetate/ethanol to give the title compound (5.95 g, 94%):
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3.08 g
Type
catalyst
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[N:9])=[C:4]([CH3:10])[N:3]=1.[ClH:11]>C(O)C.CO.O.[Pd]>[ClH:11].[ClH:11].[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][NH2:9])=[C:4]([CH3:10])[N:3]=1 |f:6.7.8|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NC1=NC(=C(C=C1)C#N)C
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
3.08 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was shaken on a Parr apparatus at 60 psi for 25 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through celite
WASH
Type
WASH
Details
rinsing with 1:1 ethanol/methanol
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo to a solid, which
CUSTOM
Type
CUSTOM
Details
was triturated with 5:1 ethyl acetate/ethanol

Outcomes

Product
Details
Reaction Time
25 h
Name
Type
product
Smiles
Cl.Cl.NC1=NC(=C(C=C1)CN)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.95 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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